Carbazochrome sulfonic acid

Vue d'ensemble

Description

Le carbazochrome sodium sulfonate, également connu sous le nom d'AC-17, est un agent hémostatique utilisé pour stabiliser les capillaires et réduire les saignements. Il s'agit d'un produit d'oxydation de l'adrénaline et est connu pour sa capacité à améliorer le tonus microcirculatoire. Ce composé est largement utilisé en milieu clinique pour traiter les hémorragies causées par la fragilité capillaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du carbazochrome sodium sulfonate implique la dissolution et la réaction d'eau purifiée, de carbazochrome, de bisulfite de sodium et d'acide ascorbique dans un réservoir de réaction. Le mélange est chauffé sous agitation jusqu'à ce que les substances solides soient complètement dissoutes. La solution réactionnelle est ensuite soumise à une décoloration et à une séparation, suivies d'une cristallisation et d'un raffinage .

Méthodes de production industrielle : En milieu industriel, la production de carbazochrome sodium sulfonate pour injection implique l'utilisation de carbazochrome sodium sulfonate, d'un agent antioxydant, d'un régulateur de pH et d'eau pour injection. Le mélange est traité pour garantir la concentration et la pureté appropriées pour un usage médical .

Analyse Des Réactions Chimiques

Types de réactions : Le carbazochrome sodium sulfonate subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. C'est un produit d'oxydation de l'adrénaline et il interagit avec les α-adrénocepteurs à la surface des plaquettes pour favoriser la coagulation .

Réactifs et conditions courantes : Les réactifs courants utilisés dans les réactions impliquant le carbazochrome sodium sulfonate comprennent la bradykinine, la thrombine et divers ionophores. Le composé est connu pour inhiber la formation d'inositol triphosphate d'une manière dépendante de la concentration .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant le carbazochrome sodium sulfonate comprennent les capillaires stabilisés et la réduction de la perméabilité vasculaire. Le composé inverse efficacement le dysfonctionnement de la barrière endothéliale induit par les agents vasoactifs .

4. Applications de la recherche scientifique

Le carbazochrome sodium sulfonate a un large éventail d'applications de recherche scientifique, notamment :

Industrie : Utilisé dans la production d'agents hémostatiques à usage médical, y compris les injections et les comprimés.

5. Mécanisme d'action

Le carbazochrome sodium sulfonate exerce ses effets en interagissant avec les α-adrénocepteurs à la surface des plaquettes, ce qui favorise l'agrégation plaquettaire et la formation d'un bouchon plaquettaire. Il améliore le tonus microcirculatoire et stabilise les capillaires en inhibant l'hydrolyse du phosphatidylinositol et en réduisant la formation d'inositol triphosphate .

Applications De Recherche Scientifique

Scientific Research Applications

- Hemostatic Agent :

- Vascular Permeability Studies :

-

Clinical Applications :

- The compound has been indicated for use in conditions such as purpura, hemorrhage from mucosal membranes, and abnormal bleeding during surgical procedures . It has been shown to be effective in reducing capillary fragility, which is crucial for patients undergoing surgeries or those with bleeding disorders.

Therapeutic Uses

This compound has found applications in several clinical scenarios:

- Surgical Hemorrhage Prevention : Administered preoperatively to minimize blood loss during surgeries. Studies indicate mixed results regarding efficacy; however, it remains a standard practice in some surgical settings .

- Treatment of Hemorrhagic Conditions : Effective in managing bleeding related to conditions like nephrotic syndrome and other vascular disorders .

Case Studies

-

Surgical Efficacy :

A clinical study involving fifty-three patients undergoing dental surgeries examined the effectiveness of carbazochrome salicylate (a derivative). The findings indicated no significant reduction in blood loss compared to a control group, suggesting that while it is used widely, further investigation into its efficacy is warranted . -

Endothelial Barrier Function :

In vitro studies have shown that concentrations of 0.1-1 M of this compound can effectively reverse barrier dysfunction in porcine aortic endothelial cells, highlighting its potential for applications in vascular biology research .

Summary Table of Applications

Mécanisme D'action

Carbazochrome sodium sulfonate exerts its effects by interacting with α-adrenoreceptors on the surface of platelets, promoting platelet aggregation and forming a platelet plug. It enhances the microcirculatory tone and stabilizes capillaries by inhibiting phosphatidylinositol hydrolysis and reducing the formation of inositol triphosphate .

Comparaison Avec Des Composés Similaires

Le carbazochrome sodium sulfonate est unique en son genre par sa capacité à stabiliser les capillaires et à réduire la perméabilité vasculaire sans affecter la pression artérielle et la fréquence cardiaque. Parmi les composés similaires, on peut citer :

Adrénochrome : Un autre produit d'oxydation de l'adrénaline, utilisé pour ses propriétés hémostatiques.

Troxérutine : Souvent utilisée en combinaison avec le carbazochrome pour le traitement de l'insuffisance veineuse.

Le carbazochrome sodium sulfonate se distingue par son action spécifique sur la stabilisation des capillaires et son efficacité dans le traitement des hémorragies causées par la fragilité capillaire.

Activité Biologique

Carbazochrome sulfonic acid (CSS), a derivative of adrenochrome, is recognized for its hemostatic properties and is primarily used in clinical settings to manage various types of bleeding. This article provides a comprehensive overview of the biological activity of CSS, supported by case studies, research findings, and data tables.

Chemical Structure:

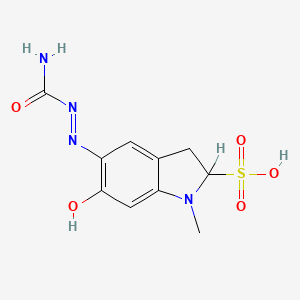

- Molecular Formula: CHNOS

- Molar Mass: 236.231 g/mol

CSS acts as an antihemorrhagic agent by promoting platelet aggregation and adhesion, which is crucial for forming a stable platelet plug at sites of vascular injury. The mechanism involves interaction with α-adrenoreceptors on platelets, leading to an increase in intracellular calcium levels and subsequent activation of pathways that enhance platelet function.

Clinical Applications

CSS is administered for various hemorrhagic conditions, including:

- Gastrointestinal bleeding

- Postoperative hemorrhage

- Menorrhagia

- Trauma-related bleeding

1. Hemostatic Efficacy in Trauma Patients

A study published in PMC evaluated the effect of CSS on trauma patients undergoing treatment for bleeding. The results indicated that CSS reduced the need for red blood cell transfusions without increasing the risk of vascular occlusion. However, it did not significantly impact mortality rates among patients .

2. Colonic Diverticular Bleeding

In a nationwide observational study involving nearly 60,000 patients, CSS was assessed for its efficacy in managing colonic diverticular bleeding. The findings showed no significant difference in in-hospital mortality between patients treated with CSS and those who were not. However, CSS was associated with a longer hospital stay and varied costs .

| Outcome Measure | CSS Group (n=14,437) | Control Group (n=45,528) | p-value |

|---|---|---|---|

| In-hospital mortality (%) | 0.6 | 0.7 | 0.52 |

| Length of stay (days) | 11.4 | 11.0 | 0.012 |

| Total Costs (Japanese Yen) | 495,354 | 509,141 | 0.002 |

| RBC transfusion (%) | 32.7 | 34.0 | 0.005 |

Pharmacological Properties

The pharmacodynamics of CSS suggest that it decreases capillary permeability while increasing capillary resistance, thus potentially shortening hemorrhage duration . Its pharmacokinetics indicate that CSS can be administered orally or via injection, making it versatile for different clinical scenarios.

Safety and Side Effects

While CSS is generally considered safe, its use is not without risks. Potential side effects include:

- Allergic reactions

- Thromboembolic events

- Gastrointestinal disturbances

The safety profile remains under investigation, particularly concerning long-term use and effects on different patient populations.

Propriétés

IUPAC Name |

5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5S/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVRCWUMFBNYKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860629, DTXSID00873059 | |

| Record name | Carbazochrome sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5E)-5-(2-Carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70063-04-6, 942468-12-4 | |

| Record name | Carbazochrome sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070063046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazochrome sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5E)-5-(2-Carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBAZOCHROME SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMQ12812QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.